4-Chloro-3-methylphenacyl chloride
Description
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of 4-Chloro-3-methylphenacyl chloride is not directly analyzed in the papers, the structure of related compounds such as 4-chloro-2-methyl-3-phenylcyclobut-2-enone has been determined using single-crystal X-ray diffraction . This technique could similarly be applied to 4-Chloro-3-methylphenacyl chloride to ascertain its molecular geometry, bond lengths, and angles, which are crucial for understanding its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-3-methylphenacyl chloride would likely include its behavior as an electrophile due to the presence of the chloro substituent, which can be displaced in nucleophilic substitution reactions. The papers do not provide specific reactions for this compound, but the reactivity of chlorinated aromatic compounds is well-documented in the literature, and it can be inferred that 4-Chloro-3-methylphenacyl chloride would participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-methylphenacyl chloride, such as melting point, boiling point, solubility, and stability, are not provided in the papers. However, the crystal structure analysis of related compounds, such as the 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, indicates that these compounds can form stable crystals with specific packing interactions . These properties are influenced by the molecular structure and the presence of substituents, which affect intermolecular forces and the overall stability of the compound.
Future Directions
properties
IUPAC Name |
2-chloro-1-(4-chloro-3-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUXCKGGBTVKCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343859 | |
Record name | 4-Chloro-3-methylphenacyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenacyl chloride | |
CAS RN |
65610-03-9 | |
Record name | 4-Chloro-3-methylphenacyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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